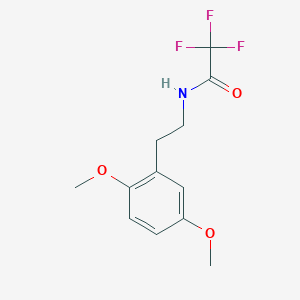
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetyl group attached to an aminoethane backbone, with two methoxy groups positioned on the phenyl ring. Its molecular formula is C11H14F3NO3, and it has a molecular weight of 265.23 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
2,5-Dimethoxyphenylacetic acid+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-trifluoroacetyl-2-(2,5-dimethoxy-4-(phenylacetyl)-phenyl)-2-aminopropane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(2-phenylethyl)phenyl]-1-aminoethane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(3-phenylpropyl)phenyl]-1-aminoethane
Uniqueness
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is unique due to its specific trifluoroacetyl and methoxy substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14F3NO3 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-3-4-10(19-2)8(7-9)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VJHIWEPSKXAYAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















